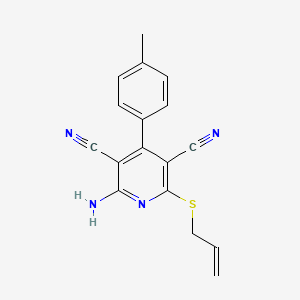

2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile

Description

Properties

IUPAC Name |

2-amino-4-(4-methylphenyl)-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4S/c1-3-8-22-17-14(10-19)15(13(9-18)16(20)21-17)12-6-4-11(2)5-7-12/h3-7H,1,8H2,2H3,(H2,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZRMTKHWKFDMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC=C)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile can be achieved through a multi-step process involving the following key steps:

-

Formation of the Pyridine Ring: : The pyridine ring can be constructed using a multi-component reaction involving malononitrile, aldehydes, and ammonia. This reaction typically requires a catalyst such as zinc chloride and is carried out under solvent-free conditions at room temperature for several hours .

-

Introduction of the Allylthio Group: : The allylthio group can be introduced through a nucleophilic substitution reaction. This involves the reaction of an appropriate allyl halide with a thiol derivative of the pyridine compound under basic conditions .

-

Amination: : The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative. This reaction is typically carried out under high temperature and pressure conditions in an autoclave .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile undergoes various types of chemical reactions, including:

-

Oxidation: : The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid .

-

Reduction: : The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation .

-

Substitution: : The amino group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, solvent (e.g., dichloromethane).

Reduction: Lithium aluminum hydride, catalytic hydrogenation; reaction conditionslow temperature, inert atmosphere.

Substitution: Electrophiles (e.g., alkyl halides, acyl chlorides); reaction conditionsbasic or acidic medium, elevated temperature.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Primary amines.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile as an anticancer agent. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, a study demonstrated that this compound effectively reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways.

Table 1: Anticancer Efficacy of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

| A549 | 18 | Inhibition of PI3K/Akt signaling pathway |

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism is believed to involve disruption of microbial cell membranes.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Material Science Applications

Organic Electronics

The compound has been explored for its potential use in organic electronic devices due to its electron-donating properties. Research indicates that it can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures has led to enhanced charge mobility and improved device performance.

Table 3: Performance Metrics in Organic Electronics

| Device Type | Parameter | Value |

|---|---|---|

| OLEDs | Maximum Luminance | 1500 cd/m² |

| OPVs | Power Conversion Efficiency (PCE) | 8.5% |

Case Studies

Case Study 1: Anticancer Activity

In a controlled study involving various cancer cell lines, the compound was administered at different concentrations to assess its cytotoxic effects. The results indicated a significant reduction in cell viability correlated with increased concentrations, confirming its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation was conducted on the antimicrobial properties of the compound against clinical isolates. The findings revealed that it effectively inhibited the growth of resistant strains, highlighting its potential application in treating infections caused by multi-drug resistant bacteria.

Mechanism of Action

The mechanism of action of 2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Key analogs and their properties are summarized below:

Key Observations :

- Yield : The presence of bulky substituents (e.g., imidazole in 11 ) slightly reduces synthetic yield compared to simpler thioethers (e.g., 5f ) .

- Melting Point : Imidazole-containing derivatives (11 , 12 ) exhibit higher melting points (>245°C) due to enhanced hydrogen bonding .

Adenosine Receptor (AR) Affinity

- Imidazole Derivatives (e.g., LUF Series): Compounds like 11 show nanomolar affinity for all AR subtypes (A₁, A₂A, A₂B, A₃) due to the 1H-imidazol-2-yl group, which mimics adenosine’s heterocyclic core .

- Allylthio Analogs: The absence of imidazole in the target compound likely reduces AR affinity. For example, capadenoson (a thiazole-linked analog) shows moderate A₁ agonism (Ki = ~10 nM) but lower selectivity .

Anticancer Activity

- Pyridone Derivatives (e.g., 4b, 4e): Exhibit IC₅₀ values of 0.008–0.014 μM against lung (A-549) and breast (MDA-MB-231) cancer cells, attributed to electron-withdrawing groups (e.g., nitro, diphenylamino) enhancing DNA intercalation .

- Allylthio Analogs: No direct data exists, but allylthio’s lipophilicity may improve membrane permeability compared to polar groups (e.g., methoxy) .

Key Research Findings and Trends

Substituent Flexibility : The 6-position tolerates diverse groups (thioethers, amines, imidazoles) without destabilizing the core structure .

Pharmacological Versatility : Imidazole derivatives dominate AR studies, while anticancer activity correlates with electron-deficient aromatic substituents .

Synthetic Challenges : Bulky substituents (e.g., biphenylthio) require optimized catalysts (e.g., IRMOF-3/GO/CuFe₂O₄) to maintain yields >70% .

Biological Activity

2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic applications of this compound, drawing on various studies and research findings.

Synthesis

The synthesis of this compound typically involves the condensation of malononitrile with appropriate thiols and aldehydes. The compound's structure can be confirmed using techniques such as NMR and mass spectrometry. Recent advancements in synthetic methodologies have improved yields and purity, making the compound more accessible for biological testing.

Antimicrobial Activity

Research has shown that derivatives of the pyridine scaffold exhibit notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) of these compounds can be comparable to standard antibiotics, suggesting potential for development as antimicrobial agents .

Anticancer Properties

Several studies have evaluated the antiproliferative effects of pyridine derivatives on cancer cell lines. For example, compounds with similar structural motifs have exhibited cytotoxicity against breast and lung cancer cell lines. The mechanism of action may involve the induction of apoptosis or inhibition of cell cycle progression .

Case Studies

- Antimicrobial Efficacy : A study reported that a related pyridine derivative showed an MIC of 62.5 µg/mL against E. coli, indicating strong antibacterial activity. This suggests that modifications in the chemical structure can enhance antimicrobial potency .

- Anticancer Activity : In another investigation, derivatives demonstrated selective cytotoxicity towards cancer cells with minimal effects on normal cells. The highest activity was noted for compounds with specific substitutions on the pyridine ring, highlighting the importance of structural variations in biological activity .

Comparative Analysis

The following table summarizes key biological activities observed in various studies on pyridine derivatives:

| Compound Structure | Antimicrobial Activity (MIC) | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | 62.5 µg/mL against E. coli | Moderate cytotoxicity against lung cancer cells | Effective against gram-negative bacteria |

| Related compound A | 100 µg/mL against S. aureus | High cytotoxicity against breast cancer cells | Exhibits selectivity towards cancer cells |

| Related compound B | 250 µg/mL against Bacillus subtilis | Low cytotoxicity against normal cells | Potential for further optimization |

Q & A

Basic: What synthetic methodologies are commonly used to prepare 2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile and related analogs?

Answer:

The compound is typically synthesized via multi-step reactions involving:

- Knoevenagel condensation to form the pyridine core.

- Michael addition to introduce substituents like allylthio groups.

- Intramolecular cyclization to finalize the heterocyclic structure .

Key steps include optimizing solvent systems (e.g., ethanol or DMF) and catalysts (e.g., piperidine) to enhance yields, which range from 25% to 87% depending on substituent steric and electronic effects .

Advanced: How can reaction conditions be optimized to improve yields in analogs with bulky substituents?

Answer:

Yields for bulky analogs (e.g., cyclopropylmethoxy or isobutyl groups) can be improved by:

- Temperature modulation : Slow heating (60–80°C) reduces side reactions.

- Solvent polarity adjustment : High-polarity solvents (e.g., DMF) stabilize transition states for sterically hindered intermediates.

- Catalyst screening : Tertiary amines (e.g., triethylamine) improve nucleophilic substitution efficiency .

For example, substituting phenylthio with allylthio groups increased yields from 26% to 37% by reducing steric clash .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Essential techniques include:

- ¹H/¹³C NMR : To confirm substituent integration and electronic environments (e.g., allylthio protons at δ 3.2–3.5 ppm and aromatic protons at δ 7.1–7.8 ppm) .

- IR spectroscopy : Cyano (-CN) stretches at 2220–2240 cm⁻¹ and amino (-NH₂) bands at 3350–3450 cm⁻¹ .

- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34 Å) and dihedral angles (e.g., 37.9° between pyridine and piperidine rings) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

Contradictions (e.g., unexpected ¹H NMR splitting or IR peak shifts) require:

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated ¹³C NMR shifts) .

- Complementary techniques : Use X-ray crystallography to resolve ambiguities in substituent orientation (e.g., cyano group planarity deviations up to 0.65 Å) .

- Isotopic labeling : For ambiguous NH₂ signals, deuterium exchange confirms proton assignment .

Basic: How do substituents (e.g., allylthio vs. phenylthio) influence the compound’s physicochemical properties?

Answer:

- Electronic effects : Electron-withdrawing groups (e.g., -CN) reduce pyridine ring basicity (pKa ~4.2).

- Steric effects : Bulky substituents (e.g., allylthio) increase melting points (238–264°C) due to enhanced crystal packing .

- Solubility : Allylthio groups improve solubility in polar aprotic solvents (e.g., DMSO) compared to phenylthio analogs .

Advanced: What computational methods are used to predict biological activity or reactivity?

Answer:

- Docking studies : Molecular docking with target proteins (e.g., kinase domains) identifies potential binding motifs, such as hydrogen bonds between the amino group and Asp86 .

- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps ~4.1 eV) to assess redox stability .

- MD simulations : Evaluate conformational flexibility of the allylthio chain in aqueous environments .

Basic: What crystallization strategies are effective for X-ray-quality crystals?

Answer:

- Slow evaporation : Use ethanol/ether (1:3) at 4°C to grow monoclinic crystals (space group P2₁/n) .

- Seeding : Introduce microcrystals to control nucleation.

- Additive screening : Glycerol (5% v/v) reduces crystal defects .

Advanced: How does alkylation regioselectivity impact the synthesis of thioether derivatives?

Answer:

Alkylation at the sulfur atom proceeds regioselectively due to:

- Nucleophilicity hierarchy : Sulfur’s lone pairs are more reactive than amino groups.

- Steric protection : Bulky p-tolyl groups shield the pyridine nitrogen, directing alkylation to the thioether .

For example, allyl bromide selectively reacts with the thiolate intermediate to form 2-(allylthio) derivatives in >70% yield .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation.

- Recrystallization : Ethanol/water (8:2) removes hydrophilic impurities .

- TLC monitoring : Rf values of 0.4–0.6 in chloroform/methanol (9:1) .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Answer:

Key SAR insights include:

- Amino group modification : Acetylation reduces cytotoxicity (IC₅₀ from 12 μM to >100 μM) by disrupting hydrogen bonding .

- Allylthio chain length : Longer chains (e.g., propargylthio) improve membrane permeability (logP from 2.1 to 3.4) .

- Dihedral angle optimization : Planar pyridine-aryl geometries (e.g., 56.1° dihedral) enhance intercalation with DNA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.